![molecular formula C14H12F3NO2S B3299240 Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate CAS No. 899684-20-9](/img/structure/B3299240.png)
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate
描述
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. It has also been shown to decrease the activation of downstream signaling pathways, including AKT, ERK, and NF-κB. In addition, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has several advantages as a research tool, including its potent inhibition of BTK and downstream signaling pathways, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its specificity for BTK and its potential off-target effects.
未来方向
There are several potential future directions for research on Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate. One area of interest is the development of combination therapies with other agents, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Finally, there is also interest in exploring the potential of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling.
科学研究应用
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cell malignancies.
属性
IUPAC Name |
ethyl 2-amino-4-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-9(7-21-12(11)18)8-5-3-4-6-10(8)14(15,16)17/h3-7H,2,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXMAQPNFMEIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。